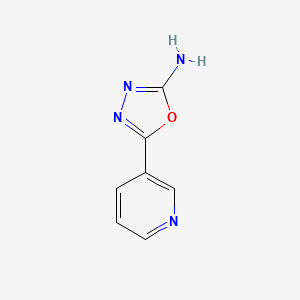

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-3-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAJFOJPCCULLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205738 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-73-9 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5711-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. This molecule is of interest to the scientific community due to its structural motifs, which are common in pharmacologically active agents. The 1,3,4-oxadiazole ring, in particular, is a bioisostere of amide and ester groups and is known to participate in hydrogen bonding, a key interaction in biological systems. This document outlines a reliable synthetic protocol and the expected analytical data for the compound's characterization.

Synthesis

The synthesis of this compound is most effectively achieved through the cyclization of a suitable acid hydrazide with cyanogen bromide. This is a common and reliable method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles. The proposed synthetic pathway starts from nicotinic hydrazide (3-pyridinecarbohydrazide).

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-5-substituted-1,3,4-oxadiazoles.[1]

Materials:

-

Nicotinic hydrazide (3-pyridinecarbohydrazide)

-

Cyanogen bromide (CNBr)

-

Methanol or Ethanol (analytical grade)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic hydrazide (1.0 eq.) in methanol or ethanol.

-

To this solution, add a solution of cyanogen bromide (1.1 to 1.5 eq.) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

The reaction mixture is then heated to reflux for a period of 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.

-

The precipitated solid product is collected by vacuum filtration, washed with cold distilled water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques. Below are the expected physicochemical properties and spectral data based on the compound's structure and data from closely related analogs.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5711-73-9 | [2] |

| Molecular Formula | C₇H₆N₄O | [2] |

| Molecular Weight | 162.15 g/mol | [2] |

| Appearance | Expected to be an off-white or pale yellow solid | |

| Melting Point | Not available in searched literature; expected to be a high-melting solid |

Spectroscopic Data

The following tables summarize the expected spectral data for this compound. This data is predicted based on the analysis of its structural isomer, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and other similar structures.[1]

2.2.1. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | C=N stretching (oxadiazole) |

| ~1590 | Medium | C=C stretching (pyridine) |

| ~1050 | Strong | C-O-C stretching (oxadiazole) |

2.2.2. ¹H NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.10 | s | 1H | H at C2 of pyridine |

| ~8.70 | d | 1H | H at C6 of pyridine |

| ~8.20 | d | 1H | H at C4 of pyridine |

| ~7.50 | dd | 1H | H at C5 of pyridine |

| ~7.45 | s (broad) | 2H | -NH₂ (D₂O exchangeable) |

2.2.3. ¹³C NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

| ~165 | C5 of 1,3,4-oxadiazole |

| ~158 | C2 of 1,3,4-oxadiazole |

| ~152 | C2 of pyridine |

| ~148 | C6 of pyridine |

| ~135 | C4 of pyridine |

| ~124 | C5 of pyridine |

| ~120 | C3 of pyridine |

2.2.4. Mass Spectrometry

| m/z Value | Assignment |

| 162.06 | [M]⁺ (Calculated) |

| 163.07 | [M+H]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined synthetic protocol is based on established and reliable chemical transformations. The expected characterization data, derived from analogous compounds, serves as a robust reference for researchers to confirm the identity and purity of the synthesized molecule. This information is intended to support further research and development in medicinal chemistry and related fields.

References

Spectroscopic and Mechanistic Analysis of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data and potential mechanisms of action for the heterocyclic compound 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 2-amino-1,3,4-oxadiazole derivatives.

Core Spectroscopic Data

FT-IR Spectroscopic Data (Predicted)

The infrared spectrum is expected to show characteristic peaks for the primary amine, the pyridine ring, and the 1,3,4-oxadiazole core.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | C-H stretching of the aromatic pyridine ring |

| 1640 - 1620 | Strong | C=N stretching of the oxadiazole ring |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1550 - 1470 | Medium | Skeletal vibrations of the thiazole ring |

| 1100 - 1000 | Strong | C-O-C stretching of the oxadiazole ring |

| ~700 | Strong | C-H out-of-plane bending of the pyridine ring |

¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆)

The proton NMR spectrum will be characterized by signals from the pyridine ring protons and the amine protons. The chemical shifts are influenced by the electronic environment of the heterocyclic systems.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.10 | s | 1H | H-2 (Pyridine) |

| ~8.65 | d | 1H | H-6 (Pyridine) |

| ~8.20 | d | 1H | H-4 (Pyridine) |

| ~7.50 | dd | 1H | H-5 (Pyridine) |

| ~7.30 | s (broad) | 2H | -NH₂ |

¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆)

The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine and oxadiazole rings. The carbons of the oxadiazole ring are expected at the downfield region due to the electronegativity of the neighboring oxygen and nitrogen atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (Oxadiazole) |

| ~158 | C-5 (Oxadiazole) |

| ~151 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~135 | C-4 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~121 | C-3 (Pyridine) |

Mass Spectrometry Data (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 162.15 | [M]⁺ (Molecular Ion) |

| 163.16 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established protocols for analogous compounds.[1][2][3]

Synthesis Workflow

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is through the oxidative cyclization of an aldehyde semicarbazone.[1]

Protocol for Semicarbazone Formation:

-

Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water.

-

Add a solution of nicotinaldehyde (1 equivalent) in methanol to the semicarbazide solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to yield the semicarbazone intermediate.

Protocol for Oxidative Cyclization:

-

Suspend the semicarbazone in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Heat the mixture gently if required to complete the reaction.

-

Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., ammonia solution).

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Spectroscopic Analysis Workflow

FT-IR Spectroscopy (ATR Method):

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol).

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (ESI-MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Potential Signaling Pathways and Mechanism of Action

Derivatives of 2-amino-1,3,4-oxadiazole have been extensively studied for their anticancer properties.[4][5][6] Their mechanism of action is often multifactorial, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1]

The diverse biological activities of this class of compounds make them promising candidates for further investigation in drug discovery programs.[1][4][5][6] The pyridinyl substituent may enhance solubility and interactions with biological targets compared to simple aryl substituents.

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and should be confirmed by experimental analysis. This guide is intended for informational purposes for a scientific audience.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]

Technical Guide: ¹H and ¹³C NMR Spectral Data for 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. Due to the limited availability of directly published experimental data for this specific isomer, this guide presents data from closely related analogues, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, to provide a reliable reference for spectral interpretation. Additionally, a comprehensive, generalized experimental protocol for the acquisition of such data is detailed below.

Chemical Structure and Numbering

The chemical structure of this compound is depicted below, with atoms numbered for the purpose of NMR signal assignment.

Predicted and Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the reported NMR spectral data for the 2-pyridyl and 4-pyridyl isomers of the title compound. This data serves as a strong basis for predicting the spectral characteristics of this compound. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of Isomeric Amines

| Compound | Solvent | H-2' | H-3' | H-4' | H-5' | H-6' | NH₂ |

| 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | DMSO-d₆ | - | 8.12 (d) | 7.95 (t) | 7.52 (t) | 8.68 (d) | 7.45 (s) |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | DMSO-d₆ | 8.75 (d) | 7.80 (d) | - | 7.80 (d) | 8.75 (d) | 7.60 (s) |

| Predicted this compound | DMSO-d₆ | ~9.1 (s) | - | ~8.3 (d) | ~7.6 (t) | ~8.7 (d) | ~7.5 (s) |

Table 2: ¹³C NMR Spectral Data of Isomeric Amines

| Compound | Solvent | C2 | C5 | C2' | C3' | C4' | C5' | C6' |

| 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | DMSO-d₆ | 165.0 | 157.2 | 145.2 | 122.1 | 137.5 | 125.8 | 150.1 |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | DMSO-d₆ | 164.8 | 158.0 | 121.5 | 131.2 | - | 131.2 | 150.8 |

| Predicted this compound | DMSO-d₆ | ~165 | ~157 | ~148 | ~129 | ~135 | ~124 | ~152 |

Note: Predicted values are estimations based on known substituent effects on the pyridine ring and comparison with related structures. Actual experimental values may vary.

Experimental Protocols

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its high polarity. Other potential solvents include methanol-d₄ or chloroform-d.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). In many modern spectrometers, the residual solvent peak can also be used for referencing.

3.2. NMR Spectrometer Parameters

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, is generally appropriate.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to obtain pure absorption lineshapes.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all signals are determined. For ¹H NMR, the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are also determined.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral data analysis.

Crystallographic and Synthetic Profile of 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine: An In-depth Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific entry for the crystal structure of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. This guide will therefore provide a detailed analysis of a closely related positional isomer, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate , for which crystallographic data has been published. The structural and synthetic insights from this analogue are expected to be highly relevant for researchers working with the title compound.

Introduction to Pyridyl-1,3,4-Oxadiazole Amines

Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] These molecules are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] The incorporation of a pyridine ring into the oxadiazole scaffold can further enhance these properties due to the pyridine's ability to participate in hydrogen bonding and its presence in many biologically active molecules. The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's electronic properties, crystal packing, and biological target interactions. This guide focuses on providing a technical framework for understanding the crystallographic and synthetic aspects of these compounds, using a pyridin-4-yl analogue as a case study.

Crystallographic Data of an Analogue: N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

The following table summarizes the crystallographic data for the title compound's analogue. This data provides a foundational understanding of the expected solid-state structure of similar pyridyl-1,3,4-oxadiazole amines.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₄O₂·0.5HCl·H₂O |

| Formula Weight | 304.75 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.136(3) |

| b (Å) | 10.1580(10) |

| c (Å) | 11.5205(12) |

| α (°) | 90 |

| β (°) | 111.969(10) |

| γ (°) | 90 |

| Volume (ų) | 2834.4(5) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.428 |

| Absorption Coefficient (mm⁻¹) | 0.22 |

| F(000) | 1272 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 3.1 to 26.4 |

| Reflections collected | 10235 |

| Independent reflections | 2877 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.123 |

| R indices (all data) | R1 = 0.059, wR2 = 0.133 |

Data sourced from a study on the Co(II)-catalysed synthesis of the compound.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of the analogue compound, which can be adapted for the synthesis of this compound.

Synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

The synthesis of the title analogue involves a cobalt(II)-catalysed cyclization of a thiosemicarbazide precursor.

Materials:

-

2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Methanol

-

Chloroform

Procedure:

-

Dissolve 1.00 mmol of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide in a 50:50 (v/v) mixture of methanol and chloroform.

-

To this solution, add a methanolic solution of 0.5 mmol of CoCl₂·6H₂O.

-

Stir the reaction mixture for 2 hours. The evolution of H₂S gas may be noted during this time.

-

The resulting clear solution is then set aside for crystallization.

-

Pale-pink block-like crystals of the product are typically obtained after 15 days.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the reaction mixture at room temperature.

Workflow and Structural Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Expected Structural Features of this compound

While the specific crystal structure of this compound is not available, we can infer some of its likely structural characteristics based on the analogue and general principles of organic chemistry:

-

Planarity: The 1,3,4-oxadiazole ring is aromatic and therefore planar. The attached pyridine and amine groups will likely be nearly coplanar with the oxadiazole ring to maximize electronic delocalization.

-

Hydrogen Bonding: The amine group and the pyridine nitrogen are strong hydrogen bond acceptors and donors. In the solid state, it is highly probable that intermolecular N-H···N hydrogen bonds will be a dominant feature of the crystal packing, potentially forming dimers or extended chains.

-

Influence of Nitrogen Position: The change in the nitrogen position from the 4-position (in the analogue) to the 3-position will alter the dipole moment of the molecule and the steric environment around the pyridine ring. This will likely lead to a different crystal packing arrangement and potentially different polymorphic forms. The hydrogen bonding patterns may also be affected, leading to variations in the supramolecular architecture.

Conclusion

This technical guide provides a comprehensive overview of the crystallographic and synthetic aspects of pyridyl-1,3,4-oxadiazole amines, using a publicly available crystal structure of a close analogue as a reference. The provided experimental protocols and structural insights are intended to be a valuable resource for researchers and professionals in the field of drug discovery and materials science who are working with this compound and related compounds. Further research to determine the specific crystal structure of the title compound is warranted to fully elucidate its solid-state properties and to aid in the rational design of new derivatives with enhanced biological activities.

References

Tautomerism and Conformational Analysis of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric and conformational properties of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The information presented is synthesized from experimental and computational studies on analogous 2-amino-1,3,4-oxadiazole systems, offering a robust framework for understanding its chemical behavior.

Tautomerism

The 2-amino-1,3,4-oxadiazole scaffold of the title compound can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these tautomers is a critical determinant of the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity.

Figure 1: Amino-Imino Tautomeric Equilibrium.

Studies on analogous 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated that the amino tautomer is generally the more stable and predominant form in both solution and the solid state. This preference is supported by spectroscopic data and computational calculations.

Spectroscopic Evidence

-

¹H NMR: In the amino form, the amine protons typically appear as a broad singlet. For related compounds, this signal is often observed in the range of δ 7.0-8.0 ppm in DMSO-d₆.

-

IR Spectroscopy: The IR spectra of similar compounds show characteristic N-H stretching vibrations for the primary amine group in the range of 3100-3400 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is typically observed around 1640-1660 cm⁻¹.

Computational Studies

Quantum-chemical calculations performed on related 2-amino-1,3,4-oxadiazole derivatives consistently indicate that the amino tautomer is energetically more favorable than the imino form.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridine and 1,3,4-oxadiazole rings. The relative orientation of these two aromatic rings influences the molecule's overall shape and its ability to interact with biological targets.

Figure 2: Conformational Flexibility.

The two rings are generally considered to be coplanar or nearly coplanar in the lowest energy conformation to maximize π-conjugation. However, there exists a rotational barrier, and non-planar conformations are accessible at room temperature. The exact dihedral angle and the energy barrier to rotation would require specific computational modeling of the title compound. Based on analogous bi-heterocyclic systems, the rotational barrier is expected to be modest, allowing for dynamic conformational changes in solution.

Experimental Protocols

The synthesis of this compound typically follows a well-established synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles.

Figure 3: General Synthetic Workflow.

Synthesis of this compound

Materials:

-

Nicotinic hydrazide

-

Cyanogen bromide (CNBr)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethanol or other suitable solvent

Procedure:

-

A solution of nicotinic hydrazide in a suitable solvent (e.g., ethanol) is prepared.

-

An aqueous solution of sodium bicarbonate is added to the hydrazide solution.

-

The mixture is cooled in an ice bath, and a solution of cyanogen bromide in the same solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Characterization Methods

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction, using a suitable solvent system such as n-hexane and ethyl acetate.[1]

-

Melting Point: Determined using an open capillary method.[1]

-

FT-IR Spectroscopy: To identify the characteristic functional groups in the synthesized compound.[1]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound. Spectra are typically recorded in DMSO-d₆ or CDCl₃ with TMS as an internal standard.[1]

-

Mass Spectrometry: To determine the molecular weight of the compound.[1]

Quantitative Data Summary

The following table summarizes typical spectroscopic data for compounds analogous to this compound. This data can be used as a reference for the characterization of the title compound.

| Parameter | Typical Range/Value | Method | Reference Compounds |

| ¹H NMR (δ, ppm in DMSO-d₆) | |||

| Pyridine-H | 7.5 - 9.0 (m) | ¹H NMR | 5-aryl-1,3,4-oxadiazol-2-amines |

| NH₂ | 7.0 - 8.0 (br s) | ¹H NMR | 5-aryl-1,3,4-oxadiazol-2-amines |

| ¹³C NMR (δ, ppm in DMSO-d₆) | |||

| Oxadiazole C2 | 160 - 165 | ¹³C NMR | 5-aryl-1,3,4-oxadiazol-2-amines |

| Oxadiazole C5 | 155 - 160 | ¹³C NMR | 5-aryl-1,3,4-oxadiazol-2-amines |

| Pyridine Carbons | 120 - 155 | ¹³C NMR | 5-aryl-1,3,4-oxadiazol-2-amines |

| IR (ν, cm⁻¹) | |||

| N-H Stretch (amine) | 3100 - 3400 | FT-IR | 2-amino-5-substituted-1,3,4-oxadiazoles |

| C=N Stretch (ring) | 1640 - 1660 | FT-IR | 2-amino-5-substituted-1,3,4-oxadiazoles |

| C-O-C Stretch (ring) | 1020 - 1080 | FT-IR | 2-amino-5-substituted-1,3,4-oxadiazoles |

Conclusion

The tautomeric and conformational properties of this compound are crucial for understanding its chemical reactivity and potential as a pharmacophore. Based on studies of analogous compounds, the amino tautomer is the predominant form. The molecule exhibits conformational flexibility due to rotation around the interannular bond, with a preference for a near-coplanar arrangement of the pyridine and oxadiazole rings. The provided experimental protocols offer a general framework for the synthesis and characterization of this and related compounds. Further detailed computational and experimental studies on the title compound are warranted to precisely quantify its tautomeric and conformational landscape.

References

Initial Biological Screening of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a pyridine ring, another key pharmacophore, can further enhance the biological profile of these molecules. This technical guide provides a comprehensive overview of the initial biological screening of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, a compound of significant interest for drug discovery. This document outlines detailed experimental protocols, presents available biological data for its derivatives, and visualizes potential mechanisms of action and experimental workflows.

While specific quantitative biological data for the parent compound, this compound, is not extensively available in the public domain, this guide summarizes the reported activities of its closely related derivatives to provide a foundational understanding of its potential therapeutic applications.

Synthesis Overview

The synthesis of this compound and its derivatives typically involves a multi-step process. A common route begins with the conversion of nicotinic acid to its corresponding hydrazide, nicotinohydrazide. This intermediate is then reacted with cyanogen bromide or a similar reagent to form the 2-amino-1,3,4-oxadiazole ring. Further modifications, such as N-acylation or N-alkylation of the 2-amino group, can be performed to generate a library of derivatives.

Caption: General synthetic workflow for this compound and its derivatives.

In Vitro Cytotoxicity Screening

The anticancer potential of derivatives of this compound has been evaluated against various human cancer cell lines. The primary assay used for this initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Quantitative Cytotoxicity Data for Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several N-substituted derivatives of this compound. It is important to note that these values are for the derivatives and not the parent compound.

| Compound ID | Substitution on 2-amine | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | N-(4-methylphenyl) | MCF-7 (Breast) | 29.25 | [1] |

| 3j | N-(3-bromophenyl) | HepG2 (Liver) | 25.73 | [1] |

| Pypao | N-phenyl | Dalton's Lymphoma | ~308 (50 µg/mL) | [2] |

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic activity of a test compound against a panel of human cancer cell lines.

Materials:

-

This compound (test compound)

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Screening

The 1,3,4-oxadiazole scaffold is known to exhibit antimicrobial properties. While specific data for this compound is limited, related derivatives have shown activity against various bacterial and fungal strains. The initial screening is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial Activity Data for Related Compounds

The following table presents antimicrobial data for derivatives of pyridinyl-1,3,4-oxadiazoles.

| Compound | Target Organism | Activity Metric | Value | Reference |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | MIC | 4–8 µM | [3] |

| 5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives | S. aureus | Zone of Inhibition | 11-17 mm | [4] |

| 5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives | E. coli | Zone of Inhibition | 8-10 mm | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of a test compound against bacterial strains.

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microplates

-

McFarland standard (0.5)

-

Spectrophotometer or nephelometer

-

Multi-channel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Putative Signaling Pathway and Mechanism of Action

Based on studies of various 1,3,4-oxadiazole derivatives, several potential signaling pathways may be modulated by this compound, contributing to its potential anticancer effects. These compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K, Akt). Furthermore, many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and the activation of caspases.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of related compounds.

Caption: Putative signaling pathway modulated by this compound.

Conclusion

This technical guide provides a framework for the initial biological screening of this compound. While direct biological data for this specific compound is sparse, the information gathered from its derivatives suggests that this scaffold holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The detailed protocols and workflow diagrams presented herein are intended to guide researchers in their efforts to further elucidate the pharmacological profile of this and related compounds. Future studies should focus on the systematic evaluation of the parent compound to establish its baseline activity and to explore the signaling pathways involved in its biological effects.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Ring: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique chemical properties, including metabolic stability, favorable pharmacokinetic profile, and ability to participate in various non-covalent interactions, make it a highly attractive core for the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of the 1,3,4-oxadiazole ring, including its synthesis, reactivity, and diverse applications in drug discovery, with a focus on its anticancer and antimicrobial activities.

Physicochemical Properties

The 1,3,4-oxadiazole ring is a planar, aromatic system. The parent 1,3,4-oxadiazole is a liquid with a boiling point of 150°C and is soluble in water.[4] The physicochemical properties of substituted 1,3,4-oxadiazoles, such as melting point, boiling point, and solubility, are significantly influenced by the nature of the substituents at the 2- and 5-positions.[4] The ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which influences its reactivity.[5]

| Property | Value/Description | Reference |

| Molecular Formula | C₂H₂N₂O | [2] |

| Molecular Weight | 70.05 g/mol | [4] |

| Boiling Point (unsubstituted) | 150 °C | [4] |

| Appearance (unsubstituted) | Liquid | [4] |

| Aromaticity | Aromatic | [5] |

| Reactivity | Electron-deficient, susceptible to nucleophilic attack | [5] |

Synthesis of the 1,3,4-Oxadiazole Core

A variety of synthetic methodologies have been developed for the construction of the 1,3,4-oxadiazole ring, offering access to a wide range of derivatives. Common strategies involve the cyclization of acylhydrazides or related precursors.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[3][6] This can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid.[6][7]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration

-

Preparation of 1,2-Diacylhydrazine: An acid hydrazide is reacted with an aroyl chloride to yield the corresponding 1,2-diacylhydrazine intermediate.[7]

-

Cyclization: The 1,2-diacylhydrazine is then refluxed in the presence of a dehydrating agent, such as phosphorus oxychloride, for a specified period.[7][8]

-

Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting solid precipitate is filtered, washed with water, and dried.[8]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[8]

A logical workflow for this synthesis is depicted below:

Caption: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Synthesis of 2-Amino-1,3,4-Oxadiazoles

2-Amino-1,3,4-oxadiazoles are commonly synthesized through the oxidative cyclization of acylsemicarbazones or acylthiosemicarbazides.[3][9] Various oxidizing agents, including iodine and potassium iodate, have been employed for this transformation.[9][10]

Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazoles via Oxidative Cyclization

-

Condensation: An aldehyde is condensed with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the corresponding semicarbazone.[10]

-

Oxidative Cyclization: The resulting semicarbazone is then treated with an oxidizing agent, such as iodine, in a suitable solvent like 1,4-dioxane with a base like potassium carbonate, and heated to facilitate the cyclization.[10]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified to obtain the desired 2-amino-1,3,4-oxadiazole.[10]

The workflow for this synthesis is as follows:

Caption: Synthesis of 2-amino-1,3,4-oxadiazoles.

Chemical Reactivity

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it generally resistant to electrophilic substitution.[5] Conversely, the carbon atoms of the ring are susceptible to nucleophilic attack, which can sometimes lead to ring-opening reactions. The reactivity of the ring can be modulated by the electronic properties of the substituents at the 2- and 5-positions.

Applications in Drug Discovery

The 1,3,4-oxadiazole scaffold is present in a number of clinically used drugs, highlighting its therapeutic potential.[2] Its derivatives have been extensively investigated for a wide range of biological activities.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1][2][11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways implicated in cancer progression.[1][2]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including:

-

Telomerase: Inhibition of telomerase leads to telomere shortening and subsequent cell senescence or apoptosis.[1]

-

Thymidylate Synthase (TS): TS is a key enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA synthesis.[1][12]

-

Histone Deacetylases (HDACs): HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][13]

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and cell death.[1]

-

-

Signaling Pathway Modulation:

A simplified representation of the NF-κB signaling pathway and a potential point of inhibition by a 1,3,4-oxadiazole derivative is shown below:

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Anticancer Activity Data:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole thioether derivatives | HepG2 (Liver) | 0.7 ± 0.2 | [12] |

| 1,3,4-Oxadiazole-benzimidazole hybrids | Leukemia cell lines | 2.89 - 4.94 | [12] |

| 1,3,4-Oxadiazole-pyrazole hybrids | MCF-7 (Breast) | 2.67 (mg/mL) | [12] |

| 2,5-diaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Varies (compound dependent) | [16] |

| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | A549 (Lung) | <0.14 | [17] |

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also demonstrated significant activity against a broad spectrum of bacteria and fungi.[18][19][20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of chemical compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for this is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The general workflow for antimicrobial susceptibility testing is as follows:

Caption: Workflow for MIC determination.

Quantitative Antimicrobial Activity Data:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole derivatives (OZE-I, OZE-II, OZE-III) | Staphylococcus aureus | 4 - 32 | [18] |

| Norfloxacin derivatives with 1,3,4-oxadiazole ring | S. aureus | 1 - 2 | [19] |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Methicillin-resistant S. aureus (MRSA) | 62 | [20] |

| 2-Acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 | [9] |

Conclusion

The 1,3,4-oxadiazole ring represents a versatile and highly valuable scaffold in the field of medicinal chemistry. Its favorable chemical and physical properties, coupled with the accessibility of diverse synthetic routes, have enabled the development of a vast library of derivatives with a wide spectrum of biological activities. The potent anticancer and antimicrobial activities exhibited by many 1,3,4-oxadiazole-containing compounds underscore the continued importance of this heterocyclic core in the quest for novel and effective therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. jusst.org [jusst.org]

- 5. rroij.com [rroij.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datapdf.com [datapdf.com]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 15. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. auctoresonline.org [auctoresonline.org]

The Advent and Ascendance of 5-Substituted-2-Amino-1,3,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-substituted-2-amino-1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide delves into the discovery, historical development, and key experimental methodologies associated with this important heterocyclic core. From its early explorations to its current status as a privileged structure in drug discovery, we will trace the evolution of its synthesis and highlight its therapeutic potential.

I. Discovery and Historical Evolution of Synthesis

The journey of 5-substituted-2-amino-1,3,4-oxadiazoles began in the mid-20th century, with early investigations into the synthesis and properties of the 1,3,4-oxadiazole ring. While the first monosubstituted 1,3,4-oxadiazoles were reported in 1955, a seminal 1966 paper by Yale and Losee detailed the synthesis and muscle relaxant activities of a series of 2-amino-5-substituted 1,3,4-oxadiazoles, marking a significant milestone in the exploration of this particular scaffold.[1]

Early synthetic routes predominantly relied on the cyclization of thiosemicarbazide derivatives. A notable 1964 patent described the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles by heating a 1-substituted thiosemicarbazide with lead oxide.[2] This method, while effective, utilized toxic heavy metal reagents.

Over the decades, synthetic chemists have developed a plethora of more efficient, safer, and environmentally friendly methods for the construction of the 5-substituted-2-amino-1,3,4-oxadiazole core. These advancements can be broadly categorized as follows:

-

Oxidative Cyclization of Semicarbazones and Thiosemicarbazides: This has become the most prevalent and versatile approach. A variety of oxidizing agents have been employed, each with its own advantages:

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A commercially inexpensive and easy-to-handle oxidant that provides good yields of 5-substituted-2-amino-1,3,4-oxadiazoles from the corresponding acylthiosemicarbazides.[3]

-

Potassium Iodate (KIO₃): A useful oxidant for the synthesis of 2-acylamino-1,3,4-oxadiazoles from acylthiosemicarbazides in water, offering a greener alternative.[4]

-

Iodine (I₂): Used in the presence of a base, iodine-mediated oxidative cyclization of semicarbazones and thiosemicarbazones is a widely adopted method.

-

Electrochemical Synthesis: An environmentally benign approach involving the electrooxidation of semicarbazones at a platinum electrode.

-

-

Cyclodehydration of Acylsemicarbazides: This method involves the removal of a water molecule to form the oxadiazole ring, often requiring dehydrating agents like phosphorus oxychloride (POCl₃).

The evolution of these synthetic strategies has not only improved the accessibility of this scaffold but has also enabled the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, fueling their development as therapeutic agents.

II. Key Experimental Protocols

This section provides detailed methodologies for two common and effective methods for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles.

A. Synthesis via Oxidative Cyclization of an Acylthiosemicarbazide using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from the work of Rivera et al. and offers a scalable and efficient route to the target compounds.[3]

Step 1: Synthesis of the Acylthiosemicarbazide Intermediate

-

To a solution of the desired acid chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add thiosemicarbazide (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the 5-Substituted-2-amino-1,3,4-oxadiazole

-

To a solution of the acylthiosemicarbazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add potassium iodide (KI) (0.2 eq).

-

Cool the mixture in an ice bath and add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) portion-wise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2-amino-1,3,4-oxadiazole.

B. Synthesis via Iodine-Mediated Oxidative Cyclization of a Semicarbazone

This protocol is a widely used method for the preparation of 2-amino-1,3,4-oxadiazoles from readily available aldehydes.

Step 1: Synthesis of the Semicarbazone Intermediate

-

Dissolve the desired aldehyde (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add a base such as sodium acetate or pyridine to neutralize the hydrochloride.

-

Stir the reaction mixture at room temperature or with gentle heating for 1-2 hours.

-

The semicarbazone product often precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and dried.

Step 2: Oxidative Cyclization to the 5-Substituted-2-amino-1,3,4-oxadiazole

-

Suspend the semicarbazone (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Add iodine (I₂) (1.1 eq) and a base such as sodium bicarbonate or potassium carbonate.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

III. Biological Activities and Quantitative Data

5-Substituted-2-amino-1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, with anticancer and antibacterial properties being the most extensively studied. The ease of substitution at the 5-position allows for the fine-tuning of their pharmacological profiles.

A. Anticancer Activity

Numerous derivatives of this scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.[3]

Table 1: Selected Anticancer Activities of 5-Substituted-2-Amino-1,3,4-Oxadiazole Derivatives

| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4s | 4-Methoxyphenyl | Melanoma (MDA-MB-435) | 15.43 (GP) | [5][6] |

| 4u | 4-Chlorophenyl | Melanoma (MDA-MB-435) | 6.82 (GP) | [5][6] |

| 4j | 3,4-Dimethoxyphenyl | Leukemia (MOLT-4) | 76.31 (GP) | [5] |

| 4i | Phenylacetamido | Lung (A549) | 1.59 | [7] |

| 4l | N-phenylacetamido | Lung (A549) | 1.80 | [7] |

| 3c | 4-Chlorophenyl | Gastric (NUGC) | Moderate Activity | [8] |

| 4d | 4-Bromophenyl | Gastric (NUGC) | 0.028 | [8] |

| 1o | Not specified | Liver (HepG2) | 8.6 | [[“]] |

*GP = Growth Percent

B. Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and 5-substituted-2-amino-1,3,4-oxadiazoles have emerged as a promising class of compounds. They have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Selected Antibacterial Activities of 5-Substituted-2-Amino-1,3,4-Oxadiazole Derivatives

| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 2n | Not specified | Staphylococcus aureus | 1.56 (mg/mL) | [3][4] |

| 2m | Not specified | Bacillus subtilis | 0.78 (mg/mL) | [3][4] |

| 2q | Not specified | Bacillus subtilis | 0.78 (mg/mL) | [3][4] |

| 1b | Not specified | Streptococcus faecalis | 4 - 64 | [[“]] |

| 1e | Not specified | MSSA | 4 - 64 | [[“]] |

| 1g | Not specified | MRSA | 4 - 64 | [[“]] |

IV. Signaling Pathways and Experimental Workflows

A. Anticancer Signaling Pathways

The anticancer effects of 5-substituted-2-amino-1,3,4-oxadiazoles are often attributed to their ability to interfere with critical cellular signaling pathways. One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival. For example, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis. Another important target is Histone Deacetylase (HDAC), an enzyme involved in the regulation of gene expression.[10] Inhibition of HDAC can lead to the re-expression of tumor suppressor genes.

References

- 1. 2-amino-5-substituted 1,3,4-oxadiazoles and 5-imino-2-substituted delta-2-1,3,4-oxadiazolines. A group of novel muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]

- 9. consensus.app [consensus.app]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assay of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for conducting in vitro antibacterial assays of the novel heterocyclic compound, 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. The methodologies outlined herein are essential for the preliminary screening and evaluation of the antibacterial efficacy of this compound, a critical step in the drug discovery and development pipeline. The protocols include the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition. These assays are fundamental in establishing the antibacterial spectrum and potency of new chemical entities.

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered considerable interest due to their diverse pharmacological activities, including antibacterial properties. The compound this compound, which incorporates both a pyridine and a 1,3,4-oxadiazole-2-amine moiety, represents a promising candidate for antibacterial drug discovery. The pyridine ring is a common feature in many established antimicrobial agents. This application note provides standardized and reproducible protocols for the in vitro evaluation of its antibacterial activity against common pathogenic bacteria.

Data Presentation

The antibacterial activity of this compound can be quantified and summarized for clear comparative analysis. The following table presents example data for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, which should be determined experimentally.

Table 1: Example Antibacterial Activity Data for this compound

| Test Organism | Strain ID | MIC (µg/mL) | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus | ATCC 25923 | 16 | 18 | Moderate Activity |

| Escherichia coli | ATCC 25922 | 32 | 14 | Moderate Activity |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0 | Inactive |

| Enterococcus faecalis | ATCC 29212 | 16 | 17 | Moderate Activity |

| Ciprofloxacin (Control) | - | 0.25 (vs S. aureus) | 25 | Active |

| Ciprofloxacin (Control) | - | 0.125 (vs E. coli) | 30 | Active |

Note: The interpretation of MIC values and zone diameters as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints are specific to the antimicrobial agent and the microorganism being tested. The data presented here are for illustrative purposes only.

Experimental Protocols

Preparation of Test Compound Stock Solution

Structurally similar compounds to this compound are often sparingly soluble in aqueous solutions. Therefore, a stock solution is typically prepared in a suitable organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving novel compounds for antimicrobial testing.

-

Procedure:

-

Accurately weigh 10 mg of this compound.

-

Dissolve the compound in 1 mL of sterile, high-purity DMSO to obtain a stock solution of 10 mg/mL (10,000 µg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Bacterial Strains and Culture Conditions

-

Bacterial Strains: Standard reference strains, such as Staphylococcus aureus (ATCC 25923, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative), should be used for initial screening.

-

Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine antibacterial susceptibility testing.

-

Growth Conditions: Cultures should be incubated at 37°C.

Inoculum Preparation

A standardized bacterial inoculum is crucial for reproducible results.

-

From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline (0.85% NaCl) or MHB.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of the test compound that inhibits visible bacterial growth.

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

-

Continue this serial dilution process from well 2 to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum (0.5 McFarland) in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 100 µL of the diluted bacterial suspension to each well (wells 1-12).

-

-

Controls:

-

Growth Control: Well 12 (MHB + inoculum).

-

Sterility Control: A well containing only MHB.

-

Solvent Control: A row of wells with the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity by measuring the diameter of the zone of growth inhibition.

-

Plate Preparation:

-

Prepare MHA plates.

-

Using a sterile cotton swab, evenly streak the standardized bacterial inoculum (0.5 McFarland) over the entire surface of the MHA plate.

-

-

Well Creation:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

-

Application of Test Compound:

-

Pipette a fixed volume (e.g., 100 µL) of the test compound stock solution (at a specific concentration, e.g., 1 mg/mL) into each well.

-

-

Controls:

-

Positive Control: A well containing a standard antibiotic solution (e.g., Ciprofloxacin, 10 µg/mL).

-

Negative Control: A well containing the solvent (DMSO) used to dissolve the test compound.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters.

Mandatory Visualizations

Caption: Experimental workflow for in vitro antibacterial assays.

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

Application Notes and Protocols: Disc Diffusion Method for Antimicrobial Testing of Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial properties.[1][2] The 1,3,4-oxadiazole nucleus, in particular, is a bioisostere of amides and esters and is investigated for its potential to interact with microbial cells.[3] The disc diffusion method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective technique for preliminary screening of the antimicrobial activity of new compounds.[4][5][6] This document provides a detailed protocol for utilizing the disc diffusion method to assess the in-vitro antimicrobial efficacy of novel oxadiazole compounds.

Principle of the Method

The Kirby-Bauer disc diffusion test is based on the principle of diffusion of an antimicrobial agent from an impregnated paper disc into an agar medium inoculated with a test microorganism.[5] This diffusion creates a concentration gradient of the compound. If the microorganism is susceptible to the compound, its growth will be inhibited, resulting in a clear area around the disc known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[7]

Experimental Workflow

The following diagram illustrates the overall workflow for antimicrobial susceptibility testing of oxadiazole compounds using the disc diffusion method.

Caption: Workflow for Disc Diffusion Testing of Oxadiazole Compounds.

Detailed Experimental Protocols

Adherence to standardized procedures is critical for obtaining reproducible results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Materials and Equipment

-

Oxadiazole Compounds: Synthesized and purified.

-

Solvent: Dimethyl sulfoxide (DMSO) or other appropriate solvent that dissolves the compounds and is non-toxic to the test microorganisms at the concentration used.

-

Test Microorganisms: Pure cultures of relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).[1][2]

-

Reference Antibiotics: Standard antibiotic discs for positive control (e.g., Ciprofloxacin, Amoxicillin, Gentamicin).[11]

-

Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) or MHA with 2% glucose and methylene blue for fungi.[12]

-

Sterile Filter Paper Discs: 6 mm in diameter.

-

McFarland Turbidity Standard: 0.5 standard.[12]

-

General Laboratory Equipment: Laminar flow hood, incubator, autoclave, micropipettes, sterile swabs, forceps, ruler or calipers, petri dishes.

Protocol Steps

1. Preparation of Oxadiazole Compound Discs

-

Stock Solution Preparation: Prepare stock solutions of the oxadiazole compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Disc Impregnation: Aseptically apply a precise volume (e.g., 10 µL) of the oxadiazole stock solution onto sterile 6 mm filter paper discs to achieve the desired concentration per disc (e.g., 10 µ g/disc ).

-

Drying: Allow the discs to dry completely in a sterile environment to ensure the evaporation of the solvent.

-

Controls:

-

Positive Control: Use commercially available standard antibiotic discs.

-

Negative Control (Solvent Control): Prepare discs impregnated only with the solvent used to dissolve the oxadiazole compounds.

-

2. Preparation of Microbial Inoculum

-

Culture Activation: From a stock culture, inoculate the test microorganism into a suitable broth (e.g., Tryptic Soy Broth) and incubate at 35-37°C until it reaches the log phase of growth.

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][13]

3. Inoculation of Agar Plates

-

Plate Preparation: Use Mueller-Hinton agar plates with a depth of 4 mm. Ensure the surface is dry before inoculation.[12]

-

Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13]

-

Streaking: Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

-